molecular formula C14H9ClN2 B8488995 2-(4-Chlorophenyl)-3-(3-pyridyl)acrylonitrile

2-(4-Chlorophenyl)-3-(3-pyridyl)acrylonitrile

Cat. No. B8488995
M. Wt: 240.69 g/mol
InChI Key: DCVHVFBESVJSBX-UHFFFAOYSA-N
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Patent
US05240925

Procedure details

This intermediate (157 g.) was prepared using the procedure described in Example 12a except using 110.0 g. (0.738 mole) of 4-chlorobenzyl cyanide, 81.0 g. (0.74 mole) of 3-pyridinecarboxaldehyde, and 40 ml. of 10% aqueous sodium hydroxide.
Quantity
0.738 mol
Type
reactant
Reaction Step One
Quantity
0.74 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]=O)[CH:12]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[CH:17][C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)[C:7]#[N:8])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.738 mol
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Step Two
Name
Quantity
0.74 mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This intermediate (157 g.) was prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C#N)=CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.